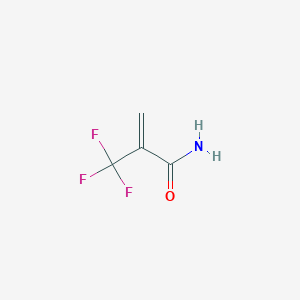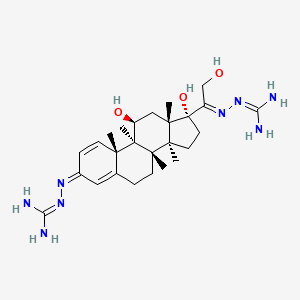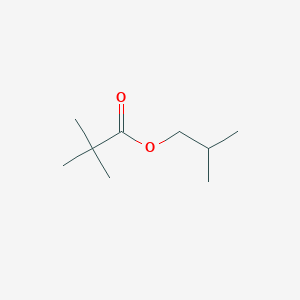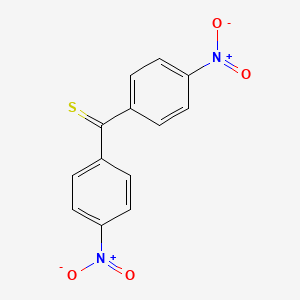![molecular formula C32H36N4O2 B14749156 3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid CAS No. 552-28-3](/img/structure/B14749156.png)
3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes multiple methyl groups and an ethenyl group, making it a subject of interest in both synthetic chemistry and biological research .
Métodos De Preparación
The synthesis of 3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid involves several steps, starting from simpler organic moleculesIndustrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ethenyl group or other parts of the molecule.
Substitution: Various substituents can be introduced into the porphyrin ring through substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties of porphyrins and their derivatives.
Biology: Its role in mimicking natural porphyrins makes it useful in studying biological processes like oxygen transport and photosynthesis.
Industry: It can be used in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The porphyrin ring structure allows it to bind to metal ions, which can then participate in catalytic processes. The ethenyl and ethyl groups may also play a role in modulating its activity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar compounds include other porphyrins and their derivatives, such as:
Protoporphyrin IX: A naturally occurring porphyrin involved in heme synthesis.
Chlorophyll: A porphyrin derivative involved in photosynthesis.
Hematoporphyrin: Used in photodynamic therapy.
What sets 3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid apart is its unique combination of ethenyl and ethyl groups, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
552-28-3 |
|---|---|
Fórmula molecular |
C32H36N4O2 |
Peso molecular |
508.7 g/mol |
Nombre IUPAC |
3-[(2S,3S)-8-ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C32H36N4O2/c1-8-21-18(5)27-15-30-22(9-2)17(4)26(34-30)14-28-19(6)23(10-11-31(37)38)32(36-28)20(7)25-12-16(3)24(33-25)13-29(21)35-27/h9,12-15,19,23,34-35H,2,8,10-11H2,1,3-7H3,(H,37,38)/t19-,23-/m0/s1 |
Clave InChI |
KMTMLJPJTCRJDU-CVDCTZTESA-N |
SMILES isomérico |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C=C(C(=N5)C=C1N2)C)C)CCC(=O)O)C)C)C=C)C |
SMILES canónico |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C=C(C(=N5)C=C1N2)C)C)CCC(=O)O)C)C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


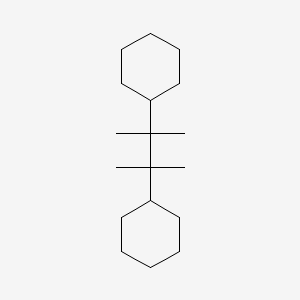
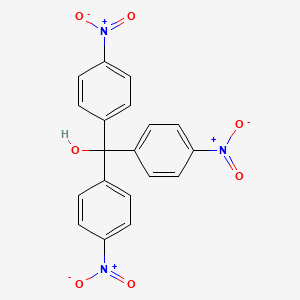

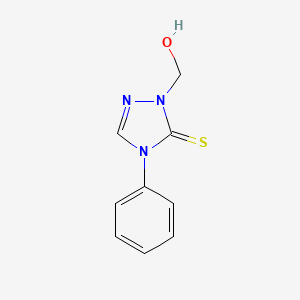
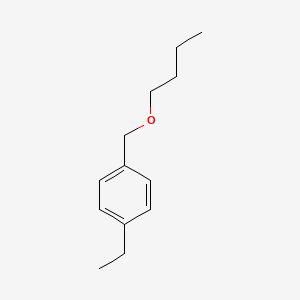
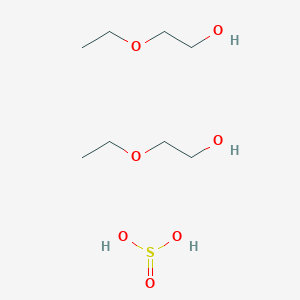

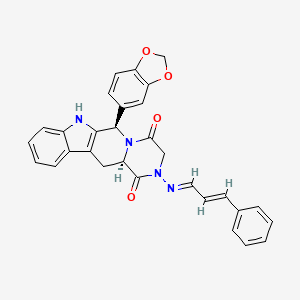
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
